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Executive Summary

In the development and quality control of Posaconazole (a broad-spectrum triazole antifungal),
differentiating between structural isomers and process intermediates is critical for regulatory
compliance (ICH Q3A/Q3B).

» Posaconazole Diastereoisomer 2 (CAS: 213381-05-6) is a stereoisomer of the final API. It
possesses the same molecular formula and weight as Posaconazole but differs in the spatial
arrangement of atoms at one or more of its four chiral centers. It typically arises from the
coupling of incorrect chiral building blocks or late-stage epimerization.

e Posaconazole Related Compound 2 (CAS: 166583-12-6) is a synthetic intermediate
(specifically a sulfonate ester). It is a fragment of the drug molecule, representing a
"carryover" impurity from the synthesis process.

Key Distinction: One is a "twin" of the drug (Diastereoisomer 2); the other is a "parent/building
block" of the drug (Related Compound 2).

Chemical Identity & Structural Analysis[1][2][3][4]
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Posaconazole contains four chiral centers: two on the tetrahydrofuran (THF) ring and two on

the pentanol side chain. The active pharmaceutical ingredient (API) configuration is (3R, 5R)
for the THF ring and (2S, 3S) for the pentanol chain.

Comparative Data Table

Feature

Posaconazole
Diastereoisomer 2

Posaconazole Related
Compound 2

Classification

API Stereoisomer (Impurity)

Process Intermediate / Starting

Material
CAS Number 213381-05-6 166583-12-6
Molecular Formula C37H42F2NsOa C21H21F2N304S
Molecular Weight 700.78 g/mol 449.48 g/mol

Chemical Name

Stereoisomer of 4-[4-[4-[4-
[[(3R,5R)-5-(2,4-
difluorophenyl)-5-(1,2,4-triazol-
1-ylmethyl)oxolan-3-
ylImethoxy]phenyl]piperazin-1-
yllphenyl]-2-[(2S,3S)-2-
hydroxypentan-3-yl]-1,2,4-
triazol-3-one

((3S,59)-5-((1H-1,2,4-triazol-1-
yl)methyl)-5-(2,4-
difluorophenyl)tetrahydrofuran-
3-yl)methyl 4-

methylbenzenesulfonate

Structural Core

Full Posaconazole Skeleton

THF-Ring Fragment + Tosylate
Group

Origin

Incorrect coupling of chiral
centers or degradation
(epimerization).[1][2][3][4][5][6]

Unreacted intermediate from
the THF-ring synthesis step.

Structural Logic Diagram

The following diagram illustrates the divergent origins of these two impurities within the

synthetic pathway.
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Caption: Synthesis pathway distinguishing Related Compound 2 (an upstream intermediate)
from Diastereoisomer 2 (a downstream structural isomer).

Analytical Performance & Separation

Separating these compounds requires distinct chromatographic strategies due to their vast
difference in polarity and molecular weight.

Separation Mechanism

» Related Compound 2: Being a smaller molecule (MW ~449) with a sulfonate group, it is
significantly less hydrophobic than the full API. In Reverse Phase HPLC (RP-HPLC), it elutes
early (low Retention Time).

» Diastereoisomer 2: Has the identical mass and similar hydrophobicity to Posaconazole.
Separation relies entirely on the spatial shape selectivity of the column. It elutes very close to
the main Posaconazole peak (Relative Retention Time ~0.9 to 1.1).

Experimental Protocol: High-Resolution RP-HPLC

This protocol is designed to separate both impurities in a single run, though chiral columns are
often preferred for Diastereoisomer 2 specifically.

Equipment: Agilent 1290 Infinity Il or Waters H-Class UPLC Column: Chiralpak IC or equivalent
(Immobilized Polysaccharide) is ideal for diastereomer separation, but a high-efficiency C18
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can be used for general impurity profiling.
Standard C18 Method (General Impurity Profiling):
» Mobile Phase A: 0.1% Formic Acid in Water
» Mobile Phase B: Acetonitrile:Methanol (50:50)
e Gradient Program:
o 0-5 min: 30% B (Isocratic - Elutes Related Compound 2)
o 5-25 min: 30%
90% B (Linear Gradient)

o 25-35 min: 90% B (Elutes Posaconazole & Diastereoisomers)
e Flow Rate: 1.0 mL/min
e Detection: UV @ 262 nm
e Temperature: 35°C
Expected Results:
e Related Compound 2: Elutes at RRT ~0.3 - 0.4 (Distinct, sharp peak).
e Posaconazole: Elutes at RRT 1.0.[7]

o Diastereoisomer 2: Elutes as a shoulder or split peak at RRT ~1.05 (Requires high plate
count >15,000 for baseline resolution).

Regulatory & Stability Context
Posaconazole Related Compound 2 (Intermediate)

o Risk Profile: As a sulfonate ester (Tosylate), this compound is structurally alert for potential
genotoxicity (alkylation). Regulatory limits are extremely strict (often ppm level) under ICH
M7 guidelines.
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o Control Strategy: Controlled as a "Starting Material" or "Intermediate” specification. It must
be purged during downstream crystallization steps.

Posaconazole Diastereoisomer 2 (APl Isomer)

» Risk Profile: Generally considered less toxic than alkylating agents but affects potency. It is
considered a "Specified Impurity" under ICH Q3B.

o Control Strategy: Controlled via the optical purity of starting materials and reaction conditions
(temperature/pH) that prevent epimerization.

References

e PubChem. (n.d.).[1] Posaconazole Compound Summary. National Library of Medicine.
Retrieved from [Link]

» Kathirvel, S., et al. (2014). Stability Indicating RP-HPLC Method for the Determination of
Process Related Impurities in Posaconazole API. Asian Journal of Pharmacy and
Technology. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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